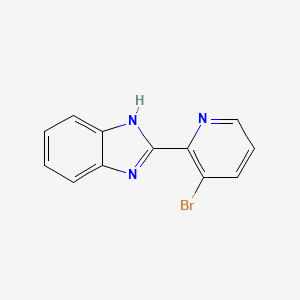
2-(3-Bromopyridin-2-YL)-1H-1,3-benzodiazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3-Bromopyridin-2-YL)-1H-1,3-benzodiazole is a heterocyclic compound that features both pyridine and benzodiazole rings. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug discovery.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Bromopyridin-2-YL)-1H-1,3-benzodiazole typically involves the Suzuki-Miyaura cross-coupling reaction. This reaction is known for its mild and functional group-tolerant conditions, making it a popular choice for forming carbon-carbon bonds . The process involves the reaction of 3-bromopyridine with a suitable boronic acid derivative in the presence of a palladium catalyst and a base.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and efficiency of the process. The choice of solvents, temperature, and reaction time are critical factors in scaling up the production.
化学反応の分析
Types of Reactions
2-(3-Bromopyridin-2-YL)-1H-1,3-benzodiazole undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles.
Oxidation and Reduction: The compound can participate in redox reactions, altering its oxidation state.
Cyclization: Formation of additional rings through intramolecular reactions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles like amines or thiols.
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Major Products Formed
The major products formed depend on the type of reaction. For example, nucleophilic substitution can yield various substituted derivatives, while oxidation and reduction can lead to different oxidation states of the compound.
科学的研究の応用
2-(3-Bromopyridin-2-YL)-1H-1,3-benzodiazole has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including anti-fibrotic properties.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and catalysts.
作用機序
The mechanism of action of 2-(3-Bromopyridin-2-YL)-1H-1,3-benzodiazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing biological pathways. The exact molecular targets and pathways depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
3-Bromoimidazo[1,2-a]pyridine: Shares a similar structure and is used in similar applications.
2-(Pyridin-2-yl)pyrimidine: Another heterocyclic compound with comparable biological activities.
Uniqueness
2-(3-Bromopyridin-2-YL)-1H-1,3-benzodiazole is unique due to its specific combination of pyridine and benzodiazole rings, which confer distinct chemical and biological properties
特性
分子式 |
C12H8BrN3 |
|---|---|
分子量 |
274.12 g/mol |
IUPAC名 |
2-(3-bromopyridin-2-yl)-1H-benzimidazole |
InChI |
InChI=1S/C12H8BrN3/c13-8-4-3-7-14-11(8)12-15-9-5-1-2-6-10(9)16-12/h1-7H,(H,15,16) |
InChIキー |
MAKYYODCOOIKLD-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)NC(=N2)C3=C(C=CC=N3)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


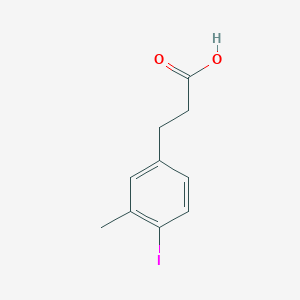
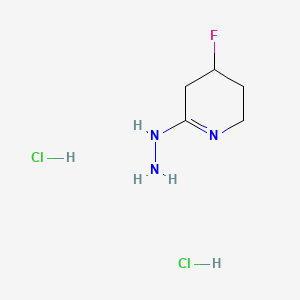
![Methyl 4-hydroxy-2-methylpyrazolo[1,5-a]pyridine-6-carboxylate](/img/structure/B12331052.png)


![7-Chloro-3,3a-dihydroimidazo[4,5-b]pyridin-2-one](/img/structure/B12331078.png)
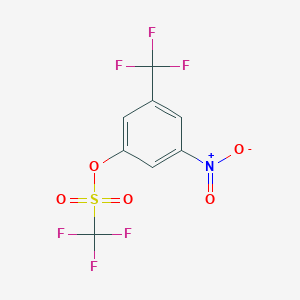
![(2R,3S,5R)-5-(2-Amino-4-chloro-5-iodo-7H-pyrrolo[2,3-d]pyrimidin-7-yl)-2-(hydroxymethyl)tetrahydrofuran-3-ol](/img/structure/B12331084.png)
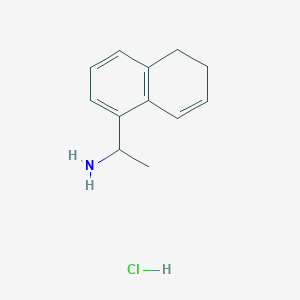
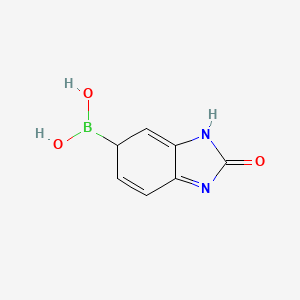
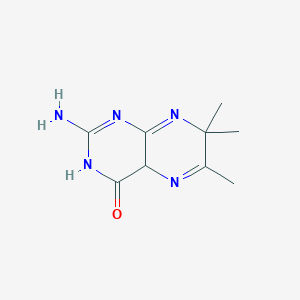
![[3-hydroxy-2-[(E)-octadec-9-enoyl]oxypropyl] (E)-octadec-9-enoate](/img/structure/B12331103.png)
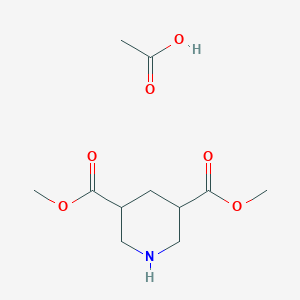
![1,3-Dioxolo[4,5-h]quinolin-8(9H)-one](/img/structure/B12331125.png)
